Cas no 910391-46-7 (2-(3-bromopyridin-4-yl)ethanamine)
2-(3-bromopyridin-4-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromopyridin-4-yl)ethanamine
- EN300-708755
- 910391-46-7
- 2-(3-bromopyridin-4-yl)ethan-1-amine
-
- MDL: MFCD08449610
- Inchi: 1S/C7H9BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
- InChI Key: NXXHWYYVIGHMRR-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1CCN
Computed Properties
- Exact Mass: 199.99491g/mol
- Monoisotopic Mass: 199.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.9Ų
2-(3-bromopyridin-4-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-708755-0.05g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 0.05g |
$226.0 | 2025-03-12 | |
| Enamine | EN300-708755-0.1g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 0.1g |
$337.0 | 2025-03-12 | |
| Enamine | EN300-708755-0.25g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 0.25g |
$481.0 | 2025-03-12 | |
| Enamine | EN300-708755-0.5g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 0.5g |
$758.0 | 2025-03-12 | |
| Enamine | EN300-708755-1.0g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 1.0g |
$971.0 | 2025-03-12 | |
| Enamine | EN300-708755-2.5g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-12 | |
| Enamine | EN300-708755-5.0g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 5.0g |
$2816.0 | 2025-03-12 | |
| Enamine | EN300-708755-10.0g |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-12 | |
| Aaron | AR01ELSE-50mg |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95% | 50mg |
$336.00 | 2025-02-10 | |
| Aaron | AR01ELSE-100mg |
2-(3-bromopyridin-4-yl)ethan-1-amine |
910391-46-7 | 95% | 100mg |
$489.00 | 2025-02-10 |
2-(3-bromopyridin-4-yl)ethanamine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-(3-bromopyridin-4-yl)ethanamine
Introduction to 2-(3-bromopyridin-4-yl)ethanamine (CAS No. 910391-46-7)
2-(3-bromopyridin-4-yl)ethanamine, with the CAS number 910391-46-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromopyridine moiety and an ethylamine side chain. These features contribute to its potential utility in various biological and therapeutic applications.
The chemical structure of 2-(3-bromopyridin-4-yl)ethanamine consists of a pyridine ring with a bromine substituent at the 3-position and an ethylamine group attached to the 4-position. This configuration imparts specific chemical and physical properties that make it an attractive candidate for drug discovery and development. The bromine atom, in particular, can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, which are crucial for synthesizing more complex molecules.
In recent years, 2-(3-bromopyridin-4-yl)ethanamine has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of interest is its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Research has shown that compounds with similar structures can exhibit potent activity at serotonin receptors, making them promising candidates for treating mood disorders such as depression and anxiety.
Moreover, 2-(3-bromopyridin-4-yl)ethanamine has been explored for its potential anti-inflammatory properties. Inflammation is a critical factor in many diseases, including autoimmune disorders and neurodegenerative conditions. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and potentially alleviating symptoms associated with these conditions.
The pharmacokinetic properties of 2-(3-bromopyridin-4-yl)ethanamine have also been investigated to understand its behavior in biological systems. Preliminary studies suggest that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. Additionally, its metabolic stability and lack of significant toxicity in preclinical models further support its potential for clinical development.
In the context of drug discovery, 2-(3-bromopyridin-4-yl)ethanamine serves as a valuable starting point for structure-activity relationship (SAR) studies. By modifying the bromine substituent or the ethylamine side chain, researchers can optimize the compound's biological activity and pharmacological properties. For instance, replacing the bromine atom with other halogens or functional groups can alter the compound's reactivity and binding affinity to specific receptors.
The synthesis of 2-(3-bromopyridin-4-yl)ethanamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the amine functionality. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales.
Beyond its direct therapeutic applications, 2-(3-bromopyridin-4-yl)ethanamine has also found use as an intermediate in the synthesis of other bioactive compounds. Its versatile reactivity makes it a valuable building block in combinatorial chemistry approaches, where it can be used to generate libraries of structurally diverse molecules for high-throughput screening.
In conclusion, 2-(3-bromopyridin-4-yl)ethanamine (CAS No. 910391-46-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological activity and pharmacokinetic properties, make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.
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